molecular formula C16H16IN3O2 B6033090 N'-(4-hydroxy-3-iodobenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide

N'-(4-hydroxy-3-iodobenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide

Cat. No. B6033090
M. Wt: 409.22 g/mol
InChI Key: KHTNRVCIZPAOKX-OCKHKDLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(4-hydroxy-3-iodobenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide, also known as HIBA, is a chemical compound that has been widely studied for its potential use in various scientific research applications. This compound has shown promise in the fields of medicine, biochemistry, and pharmacology due to its unique chemical properties and mechanism of action.

Mechanism of Action

The mechanism of action of N'-(4-hydroxy-3-iodobenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide involves the inhibition of various enzymes and proteins that are essential for cell survival. Specifically, N'-(4-hydroxy-3-iodobenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in gene expression and cell survival.
Biochemical and Physiological Effects:
N'-(4-hydroxy-3-iodobenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide has been shown to have several biochemical and physiological effects. Studies have shown that N'-(4-hydroxy-3-iodobenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide can induce apoptosis in cancer cells by activating certain pathways that lead to cell death. Additionally, N'-(4-hydroxy-3-iodobenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide has been shown to have anti-inflammatory properties and can inhibit the production of certain cytokines that are involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using N'-(4-hydroxy-3-iodobenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide in lab experiments is its specificity for certain enzymes and proteins. This allows researchers to selectively target specific pathways and proteins, which can lead to more accurate and effective results. However, one of the limitations of using N'-(4-hydroxy-3-iodobenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide is its potential toxicity and side effects, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research involving N'-(4-hydroxy-3-iodobenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide. One area of interest is its potential use as a therapeutic agent for various types of cancer. Additionally, researchers are exploring the use of N'-(4-hydroxy-3-iodobenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide in the treatment of other diseases such as Alzheimer's and Parkinson's. Finally, there is also interest in developing new synthesis methods for N'-(4-hydroxy-3-iodobenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide that are more efficient and cost-effective.

Synthesis Methods

The synthesis of N'-(4-hydroxy-3-iodobenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide involves the reaction of 4-hydroxy-3-iodobenzaldehyde with 2-[(4-methylphenyl)amino]acetic acid hydrazide in the presence of a catalyst. The resulting compound is then purified using various techniques such as recrystallization and column chromatography.

Scientific Research Applications

N'-(4-hydroxy-3-iodobenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide has been extensively studied for its potential use in various scientific research applications. One of the primary areas of interest is its potential use as an anti-cancer agent. Studies have shown that N'-(4-hydroxy-3-iodobenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide can induce apoptosis in cancer cells by inhibiting the activity of certain enzymes and proteins that are essential for cell survival.

properties

IUPAC Name

N-[(Z)-(4-hydroxy-3-iodophenyl)methylideneamino]-2-(4-methylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16IN3O2/c1-11-2-5-13(6-3-11)18-10-16(22)20-19-9-12-4-7-15(21)14(17)8-12/h2-9,18,21H,10H2,1H3,(H,20,22)/b19-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHTNRVCIZPAOKX-OCKHKDLRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCC(=O)NN=CC2=CC(=C(C=C2)O)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NCC(=O)N/N=C\C2=CC(=C(C=C2)O)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16IN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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